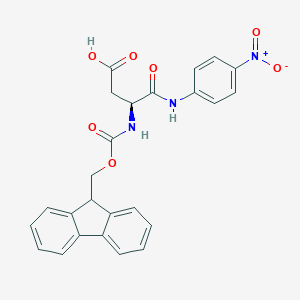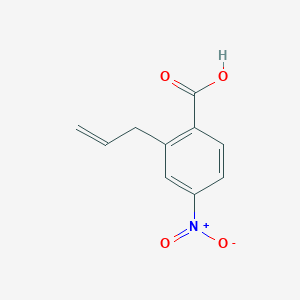
2-Allyl-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-4-nitrobenzoic acid, also known as ANB, is a versatile organic compound that has been widely used in scientific research. It belongs to the family of nitrobenzoic acids and is characterized by the presence of a nitro group (-NO2) and an allyl group (-CH2CH=CH2) in its molecular structure. ANB has been extensively studied for its unique properties, such as its ability to act as a photochromic material, as well as its potential applications in the fields of drug discovery, material science, and molecular electronics.
Mécanisme D'action
The mechanism of action of 2-Allyl-4-nitrobenzoic acid involves its ability to interact with target molecules through hydrogen bonding and other non-covalent interactions. 2-Allyl-4-nitrobenzoic acid has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been found to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
2-Allyl-4-nitrobenzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes 2-Allyl-4-nitrobenzoic acid a potential candidate for the treatment of Alzheimer's disease.
2-Allyl-4-nitrobenzoic acid has also been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. In addition, 2-Allyl-4-nitrobenzoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Allyl-4-nitrobenzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. 2-Allyl-4-nitrobenzoic acid is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab.
However, there are also some limitations to the use of 2-Allyl-4-nitrobenzoic acid in lab experiments. It can be difficult to obtain high yields of 2-Allyl-4-nitrobenzoic acid using certain synthesis methods, and it can be expensive to purchase commercially. In addition, 2-Allyl-4-nitrobenzoic acid can be toxic in high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Allyl-4-nitrobenzoic acid. One potential area of study is the development of 2-Allyl-4-nitrobenzoic acid-based materials for use in optoelectronics and other applications. 2-Allyl-4-nitrobenzoic acid's photochromic properties make it a promising candidate for the development of optical switches and sensors.
Another area of research is the development of 2-Allyl-4-nitrobenzoic acid-based drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-Allyl-4-nitrobenzoic acid's ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the development of new drugs that target this enzyme.
Finally, there is potential for the development of 2-Allyl-4-nitrobenzoic acid-based antimicrobial agents. 2-Allyl-4-nitrobenzoic acid's antibacterial and antifungal properties make it a promising candidate for the development of new drugs to combat drug-resistant infections.
Méthodes De Synthèse
2-Allyl-4-nitrobenzoic acid can be synthesized through various methods, including the reaction of 4-nitrobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under mild conditions and yields high purity 2-Allyl-4-nitrobenzoic acid. Other methods involve the use of palladium-catalyzed allylation of 4-nitrobenzoic acid, or the reaction of 4-nitrobenzyl chloride with allyl magnesium bromide.
Applications De Recherche Scientifique
2-Allyl-4-nitrobenzoic acid has been widely utilized in scientific research due to its unique properties. It is commonly used as a photochromic material, which means that it can undergo reversible changes in its optical properties upon exposure to light. This property has been exploited in the development of optical switches, sensors, and other devices.
2-Allyl-4-nitrobenzoic acid has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Allyl-4-nitrobenzoic acid has also been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
193806-53-0 |
|---|---|
Nom du produit |
2-Allyl-4-nitrobenzoic acid |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
4-nitro-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |
Clé InChI |
RGVJIVBMBXDHMD-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Synonymes |
Benzoic acid, 4-nitro-2-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





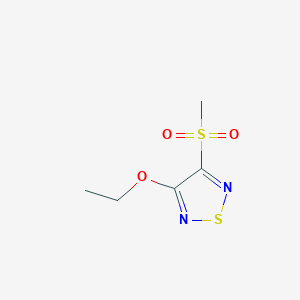
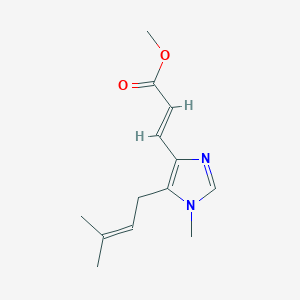

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
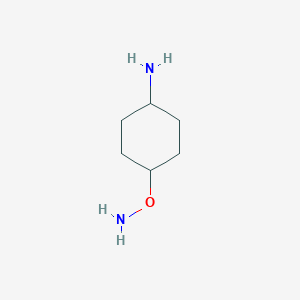
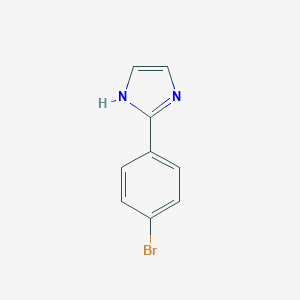

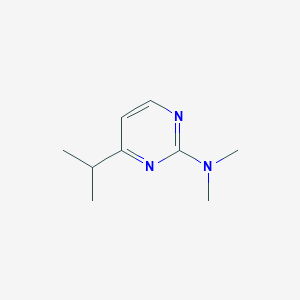

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)

